molecular formula C10H16ClNO3 B1375883 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride CAS No. 61711-95-3

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride

Cat. No.: B1375883
CAS No.: 61711-95-3
M. Wt: 233.69 g/mol
InChI Key: XXEWPOJAQLRGMD-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride is a chemical compound with a unique structure that includes an aminoethoxy group and two methoxy groups attached to a benzene ring

Scientific Research Applications

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of these compounds often involves their role as a catalyst in chemical reactions. They can increase the rate of a reaction by lowering its activation energy.

Safety and Hazards

The safety and hazards associated with these compounds can vary. For example, some compounds may cause skin irritation or eye damage . Always refer to the safety data sheet for the specific compound for detailed information.

Preparation Methods

The synthesis of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions.

Comparison with Similar Compounds

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-(3,5-dimethoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11;/h5-7H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWPOJAQLRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20814828
Record name 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61711-95-3
Record name 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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